2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
Overview
Description
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is a chemical compound with the molecular formula C₁₆H₁₁NO₃ and a molecular weight of 265.26 g/mol . This compound is characterized by the presence of an indolizine ring fused with a benzodioxole moiety and an aldehyde functional group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde typically involves multi-step organic reactionsReaction conditions often involve the use of palladium-catalyzed cross-coupling reactions and various organic solvents
Chemical Reactions Analysis
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indolizine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indolizine derivatives.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is primarily studied in the context of its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound targets microtubules and tubulin, disrupting their assembly and leading to mitotic blockade and cell death . This mechanism is similar to other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde can be compared with other indolizine derivatives and benzodioxole-containing compounds:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer properties and share a similar mechanism of action.
Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: This compound is another indole derivative with potential antiproliferative potency.
3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline: These compounds have been identified for their anticancer activities and share structural similarities with this compound.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)indolizine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-9-14-13(8-12-3-1-2-6-17(12)14)11-4-5-15-16(7-11)20-10-19-15/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLWUCQDJAEAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=CC4=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587528 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-89-0 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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